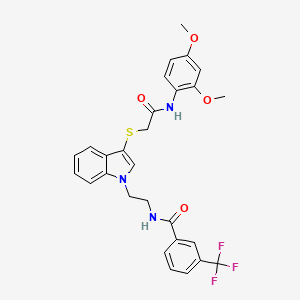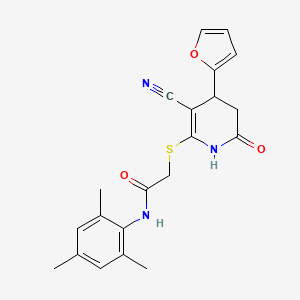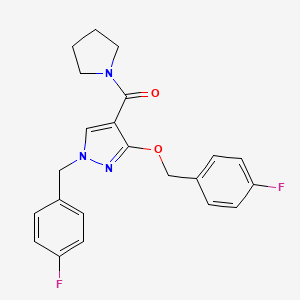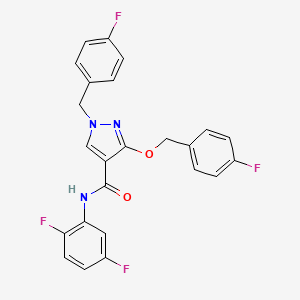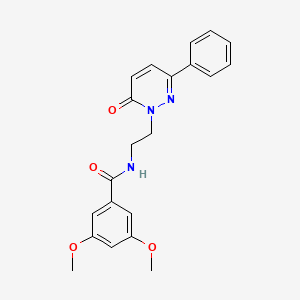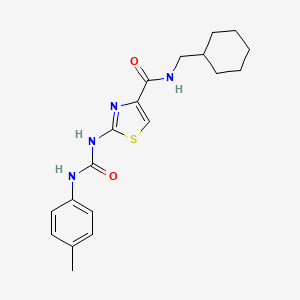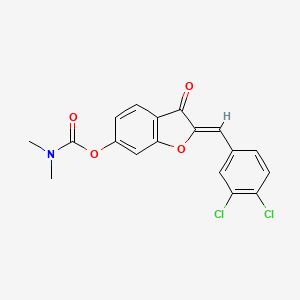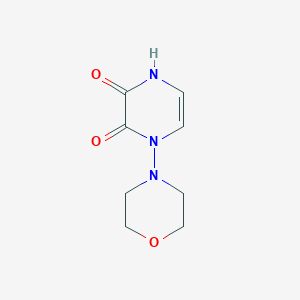
1-Morpholino-1,4-dihydropyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydropyrazine-2,3-dione is a chemical compound with the CAS Number: 931-18-0 . It has a molecular weight of 112.09 and is typically stored at -20°C . It is a solid substance .
Synthesis Analysis
The synthesis of 1,4-dihydropyrazine-2,3-dione and its derivatives is a topic of ongoing research . The compound has been synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Chemical Reactions Analysis
The chemical reactions involving 1,4-dihydropyrazine-2,3-dione are complex and varied . The compound is known to participate in a wide range of reactions, contributing to its diverse pharmaceutical applications .Physical And Chemical Properties Analysis
1,4-Dihydropyrazine-2,3-dione is a solid substance . It is typically stored at -20°C . Its molecular weight is 112.09 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Morpholine derivatives have been utilized in the synthesis of diverse compounds, such as dihydropyrano[c]chromenes, through one-pot multicomponent reactions in water, highlighting their role in promoting eco-friendly synthetic routes. These reactions demonstrate the utility of morpholine as a catalyst, contributing to mild reaction conditions, good yields, and reduced environmental impact (Heravi et al., 2011).
- Another study emphasized morpholine's role in facilitating the synthesis of complex molecular structures, such as dihydropyrazoles, which have potential applications in antimicrobial drug development. The study showcases the design and synthesis of dihydropyrazole derivatives containing morpholine, which exhibited promising antimicrobial activities, particularly against Gram-positive bacteria strains (Wang et al., 2015).
Material Science and Biomedical Applications
- Morpholine-2,5-diones, as depsipeptide analogues of cyclic dipeptides, have been reviewed for their synthetic challenges and biomedical applications. These compounds are interesting for their biodegradability and potential in drug delivery systems, demonstrating the versatility of morpholine derivatives in the development of new materials and therapeutics (Vinšová, 2001).
Structural and Mechanistic Insights
- Research on the structural identification between phthalazine-1,4-diones and N-aminophthalimides via Vilsmeier reaction provided insights into nitrogen cyclization and tautomerization. This study not only elucidates the reaction mechanisms but also the potential of morpholine derivatives in probing structural divergences and transformations in organic compounds (Chung et al., 2021).
Catalysis and Organic Synthesis
- The catalytic applications of morpholine derivatives in organic synthesis have been highlighted through the development of efficient methods for constructing complex molecular frameworks, such as 1H-naphtho[2,3-c]pyran-5,10-diones. These methodologies underscore the importance of morpholine and its derivatives in facilitating novel synthetic pathways and enhancing the efficiency of organic transformations (Kobayashi et al., 2001).
Safety And Hazards
Propiedades
IUPAC Name |
4-morpholin-4-yl-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c12-7-8(13)11(2-1-9-7)10-3-5-14-6-4-10/h1-2H,3-6H2,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVJSPRMGNHKII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2C=CNC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholino-1,4-dihydropyrazine-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

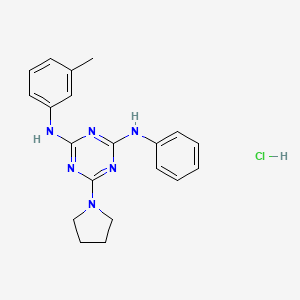
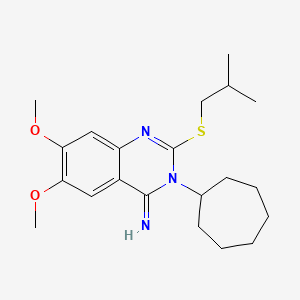
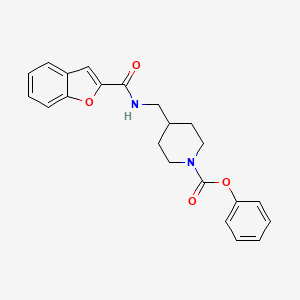

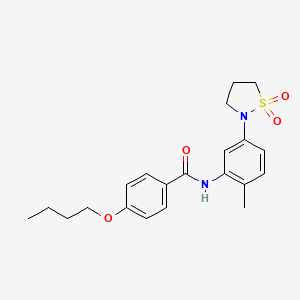
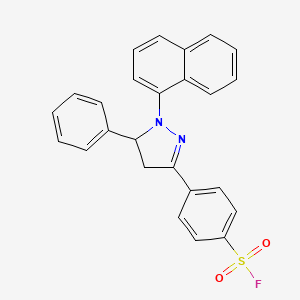
![N-(4-bromophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2959010.png)
